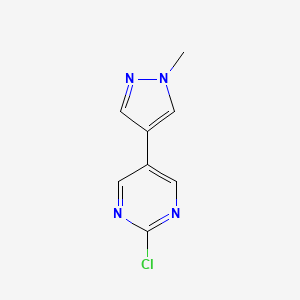

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-(1-methylpyrazol-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVONNVFQLOLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine typically involves the reaction of appropriate pyrimidine and pyrazole precursors. One common method includes the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in solvents like ethanol or DMF.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Numerous studies have highlighted the potential of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine as an anticancer agent. Research indicates that it inhibits cell proliferation in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM, respectively . The mechanism involves modulation of signaling pathways critical for cell growth and survival.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent. Preliminary studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit bacterial growth by targeting specific metabolic pathways .

- Enzyme Inhibition : It has been investigated as a scaffold for developing enzyme inhibitors, particularly in targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation. The unique structure allows for selective binding to the active sites of these enzymes, potentially leading to novel therapeutic agents for cancer treatment .

Agricultural Chemistry

The compound's properties make it suitable for developing agrochemicals. Its ability to inhibit specific enzymes could be harnessed to create herbicides or pesticides that target plant pathogens or pests without affecting non-target species.

Material Science

In material science, compounds like this compound are explored for their photophysical properties. Their unique electronic structures enable the development of materials with specific optical characteristics useful in organic electronics and photonic devices .

Case Study 1: Anticancer Research

A study published in Molecules detailed the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as potential anticancer agents. The findings demonstrated that modifications to the core structure could enhance cytotoxicity against specific cancer cell lines, paving the way for new drug candidates .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural variations in enhancing antibacterial properties, suggesting that further exploration could lead to effective treatments for resistant strains .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chloro and pyrazole groups contribute to its binding affinity and specificity towards molecular targets. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- The position of the pyrazole substituent (C4 vs. C5) significantly impacts reactivity. For example, 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes efficient Buchwald-Hartwig amination at C2 (yields: 13–28%) due to reduced steric hindrance compared to analogs with bulkier substituents at C4 or C6 .

- In 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, substitution at C4 creates a planar structure, favoring crystallinity and simplifying X-ray characterization .

Electronic Effects :

- Electron-withdrawing groups (e.g., CF₃ at C5) enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., methyl on pyrazole) stabilize intermediates in cross-coupling reactions .

Isomerism :

Biological Activity

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidines and is characterized by the presence of a pyrazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 22.4 to 30.0 µg/mL . This suggests that the pyrazole-pyrimidine scaffold may contribute to enhanced antibacterial efficacy.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. A study reported that certain compounds within this class exhibited strong COX-2 inhibitory activity, which is crucial for reducing inflammation . The selectivity index for some derivatives was found to be significantly high, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

The anticancer properties of pyrimidine derivatives have also been investigated. Some studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various kinases . The dual action against multiple targets suggests a promising therapeutic avenue for treating various cancers.

Summary of Biological Activities

Case Study 1: Antibacterial Activity

In a comparative study, a series of pyrazole-pyrimidine derivatives were synthesized and screened for antibacterial activity. The compound related to this compound displayed significant inhibition against Bacillus subtilis and Klebsiella pneumoniae, establishing its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anti-inflammatory Efficacy

Another investigation involved the evaluation of several pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited substantial anti-inflammatory effects, with an edema inhibition percentage significantly higher than that of standard treatments like celecoxib . This highlights the therapeutic promise of these compounds in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, and how are structural isomers resolved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,4-dichloropyrimidine derivatives react with 1-methyl-1H-pyrazole under controlled conditions. Structural isomers (e.g., 4- vs. 6-substituted products) are separated using column chromatography, leveraging differences in polarity. X-ray crystallography confirms substitution patterns by analyzing bond angles and planarity deviations in the pyrimidine ring . Cyclization agents like POCl₃ in DMF at 0–60°C are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features distinguish it?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹ and pyrazole/pyrimidine ring vibrations).

- NMR : ¹H NMR reveals methyl group protons (δ ~3.8 ppm for N-CH₃) and pyrimidine/pyrazole proton environments. ¹³C NMR distinguishes carbons adjacent to electronegative atoms (e.g., C-Cl at ~155 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the chloro-pyrimidine backbone .

Q. How does the electronic structure of the pyrimidine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient pyrimidine ring facilitates Suzuki-Miyaura couplings. The chlorine atom at position 2 acts as a leaving group, while the pyrazolyl substituent at position 5 directs electrophilic substitution. Density Functional Theory (DFT) calculations predict charge distribution, showing enhanced reactivity at C-4 due to electron withdrawal by the chloro group .

Advanced Research Questions

Q. How can reaction yields be optimized for regioselective synthesis, and what factors contribute to side-product formation?

- Methodological Answer :

- Temperature Control : Maintain 0–60°C during pyrazole addition to minimize thermal decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity.

- Catalytic Additives : Use Pd(PPh₃)₄ (0.5–2 mol%) to accelerate cross-coupling reactions.

- Side Products : Include di-substituted isomers (e.g., 4,6-bis-pyrazolyl derivatives), mitigated by stoichiometric control (1:1 pyrazole:pyrimidine ratio) .

Q. What analytical strategies resolve contradictions in crystallographic data, particularly for enantiomorph-polarity determination?

- Methodological Answer : Employ Flack’s x parameter for enantiomorph assignment, which avoids false chirality signals in near-centrosymmetric structures. Twin refinement using SHELXL (with HKLF5 format) corrects for twinning artifacts. Compare experimental vs. simulated powder XRD patterns to validate single-crystal data .

Q. How can computational models predict biological activity, and what are the limitations of current approaches?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR). Pyrimidine’s planar structure favors π-π stacking in ATP-binding pockets.

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values. Limitations include neglect of solvation effects and dynamic protein conformations .

Q. What methodologies are employed to study metabolic stability in vitro, and how do structural modifications enhance pharmacokinetics?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS.

- Modifications : Introduce electron-donating groups (e.g., methyl on pyrazole) to reduce CYP450-mediated oxidation. LogP optimization (<3) improves aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.